

Spectroscopic and Synthetic Profile of Methyl 2-Vinylnicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-vinylnicotinate

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This technical guide provides a comprehensive overview of the spectroscopic properties of **methyl 2-vinylnicotinate**, a pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide presents a detailed analysis based on predicted values derived from structurally analogous compounds. It also outlines a plausible synthetic route and standard experimental protocols for acquiring spectroscopic data.

Core Spectroscopic Data

The structural elucidation of **methyl 2-vinylnicotinate** ($C_9H_9NO_2$) relies on a combination of modern spectroscopic techniques. The following tables summarize the predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **methyl 2-vinylnicotinate** are based on data from analogous compounds, including methyl 2-methylnicotinate and 2-vinylpyridine derivatives.

Table 1: Predicted 1H NMR Spectroscopic Data for **Methyl 2-Vinylnicotinate**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.65	dd	~4.8, 1.8	1H	H-6 (Pyridine ring)
~8.15	dd	~7.8, 1.8	1H	H-4 (Pyridine ring)
~7.25	dd	~7.8, 4.8	1H	H-5 (Pyridine ring)
~7.00	dd	~17.5, 10.8	1H	Vinyl CH
~5.90	d	~17.5	1H	Vinyl CH ₂ (trans)
~5.50	d	~10.8	1H	Vinyl CH ₂ (cis)
~3.90	s	-	3H	OCH ₃ (Ester methyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Methyl 2-Vinylnicotinate**

Chemical Shift (δ , ppm)	Assignment
~166	C=O (Ester)
~155	C-2 (Pyridine ring)
~152	C-6 (Pyridine ring)
~138	C-4 (Pyridine ring)
~135	Vinyl CH
~125	C-3 (Pyridine ring)
~122	C-5 (Pyridine ring)
~120	Vinyl CH ₂
~52	OCH ₃ (Ester methyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for **methyl 2-vinylnicotinate** are listed below.

Table 3: Predicted IR Spectroscopic Data for **Methyl 2-Vinylnicotinate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (Vinyl & Aromatic)
~2950	Medium	C-H stretch (Methyl)
~1725	Strong	C=O stretch (Ester)
~1635	Medium	C=C stretch (Vinyl)
~1580, ~1460	Medium-Strong	C=C and C=N stretch (Pyridine ring)
~1280, ~1100	Strong	C-O stretch (Ester)
~990, ~930	Strong	=C-H bend (Vinyl out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which helps confirm the molecular weight. The molecular formula for **methyl 2-vinylnicotinate** is C₉H₉NO₂.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **Methyl 2-Vinylnicotinate**

m/z	Interpretation
163.06	[M] ⁺ (Molecular ion)
132.05	[M - OCH ₃] ⁺
104.05	[M - COOCH ₃] ⁺
78.03	[C ₅ H ₄ N] ⁺ (Pyridine fragment)

Experimental Protocols

The following sections detail the methodologies for the synthesis of **methyl 2-vinylnicotinate** and the acquisition of its spectroscopic data.

Synthesis of Methyl 2-Vinylnicotinate

A plausible synthetic route for **methyl 2-vinylnicotinate** involves a Stille cross-coupling reaction between methyl 2-chloronicotinate and vinyltributyltin.

Materials:

- Methyl 2-chloronicotinate
- Vinyltributyltin
- Tetrakis(triphenylphosphine)palladium(0)
- Anhydrous toluene
- Argon or Nitrogen gas
- Standard laboratory glassware and purification apparatus

Procedure:

- To a dry, argon-purged flask, add methyl 2-chloronicotinate (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and anhydrous toluene.
- Stir the mixture at room temperature until all solids have dissolved.
- Add vinyltributyltin (1.2 equivalents) to the reaction mixture via syringe.
- Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **methyl 2-vinylnicotinate**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified **methyl 2-vinylnicotinate** in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a clean NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ^1H NMR, typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ^{13}C NMR, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) are typically required.

Infrared (IR) Spectroscopy:

- Sample Preparation: Place a small drop of the neat liquid sample of **methyl 2-vinylnicotinate** on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- Data Acquisition: Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS):

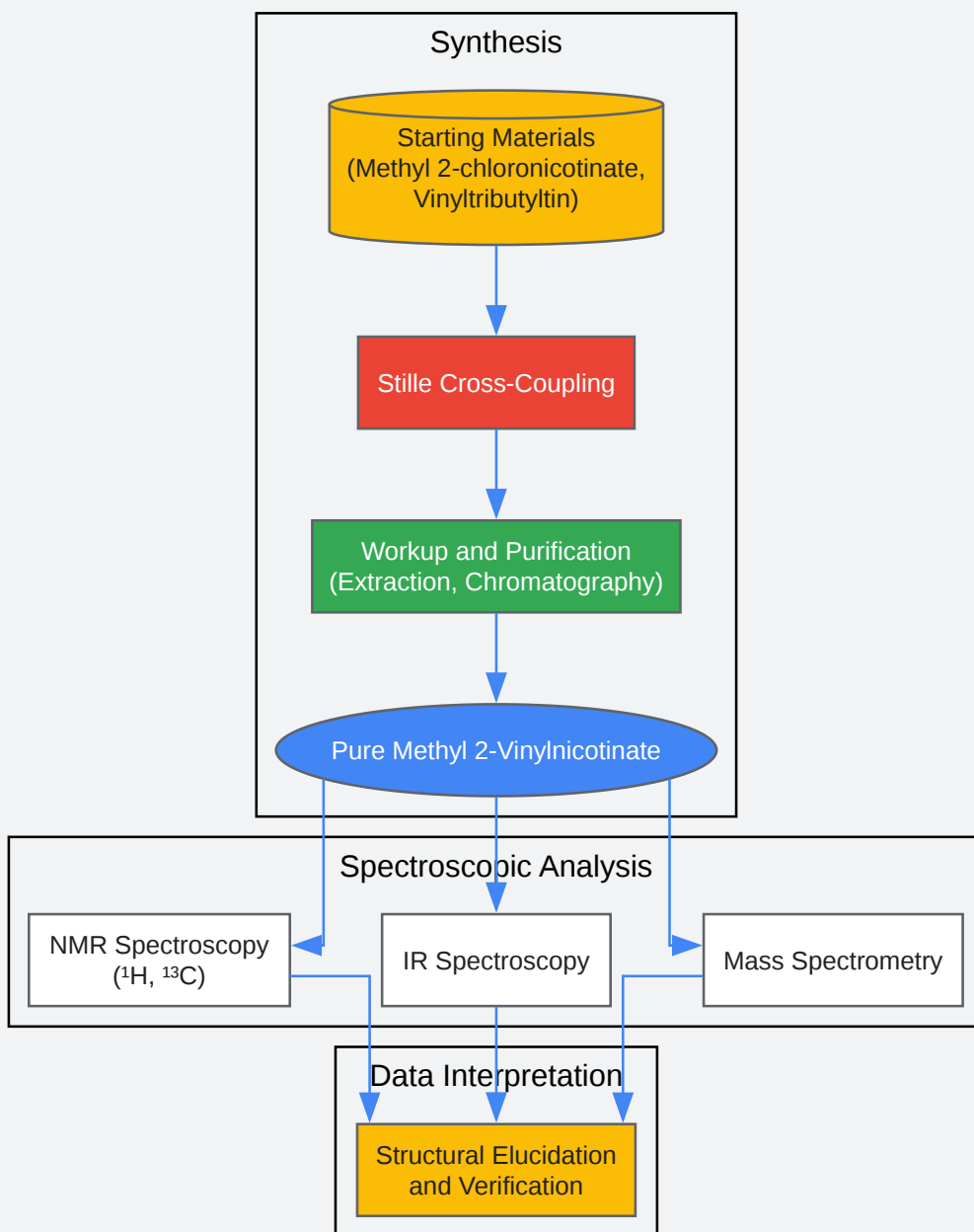
- Sample Preparation: Prepare a dilute solution of **methyl 2-vinylnicotinate** in a suitable volatile solvent such as methanol or acetonitrile.

- **Data Acquisition:** Introduce the sample into the mass spectrometer, typically using a direct insertion probe for electron ionization (EI) or via liquid chromatography for electrospray ionization (ESI). For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the sample is introduced into the ion source and the mass spectrum is recorded in positive ion mode.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **methyl 2-vinylnicotinate**.

Workflow for Synthesis and Characterization of Methyl 2-Vinylnicotinate



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Caption: General workflow for the synthesis and spectroscopic analysis.

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References

- 1. Methyl 2-vinylnicotinate | C₉H₉NO₂ | CID 21862216 - PubChem [pubchem.ncbi.nlm.nih.gov]
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